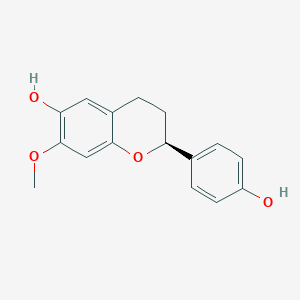![molecular formula C7H12 B14747456 Spiro[2.4]heptane CAS No. 185-49-9](/img/structure/B14747456.png)
Spiro[2.4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[2.4]heptane: is a spirocyclic hydrocarbon with the molecular formula C7H12 . It features a unique structure where a cyclopropyl ring and a cyclopentyl ring share a single carbon atom. This compound is part of a broader class of spiro compounds, which are characterized by their distinctive spiro-connected ring systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.4]heptane typically involves cyclization reactions. One common method is the photochemical reaction of olefins with carbenes, leading to the formation of the spiro compound . Another approach involves the Corey–Chaykovsky reaction , where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to produce spiro[cyclopropane-1,9′-fluorene] .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of this compound oxides.
Reduction: Reduction reactions can yield this compound derivatives with different functional groups.
Substitution: Substitution reactions, particularly involving halogens, can produce a variety of this compound derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various This compound derivatives , such as this compound oxides, halogenated spiro[2.4]heptanes, and reduced this compound compounds .
Applications De Recherche Scientifique
Spiro[2.4]heptane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of spiro[2.4]heptane and its derivatives involves interactions with various molecular targets. For example, its biological activity can be attributed to its ability to inhibit specific enzymes or disrupt cellular processes. The exact pathways depend on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon.
Spiro[2.4]hepta-4,6-diene: Contains a cyclopropyl and a cyclopentyl ring with additional double bonds.
Spiro[cyclopropane-1,9′-fluorene]: Formed through the Corey–Chaykovsky reaction.
Uniqueness
Spiro[2.4]heptane is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. Its combination of cyclopropyl and cyclopentyl rings makes it a valuable compound for studying spirocyclic chemistry and developing new materials .
Propriétés
Numéro CAS |
185-49-9 |
|---|---|
Formule moléculaire |
C7H12 |
Poids moléculaire |
96.17 g/mol |
Nom IUPAC |
spiro[2.4]heptane |
InChI |
InChI=1S/C7H12/c1-2-4-7(3-1)5-6-7/h1-6H2 |
Clé InChI |
HEMCGZPSGYRIOL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


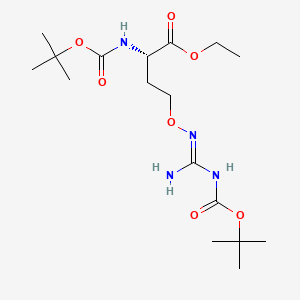
![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)
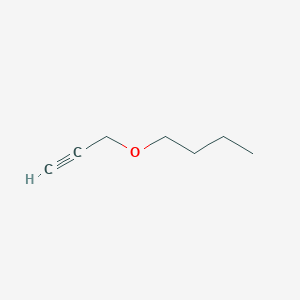
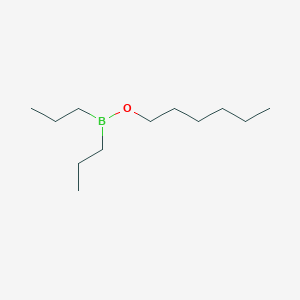
![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
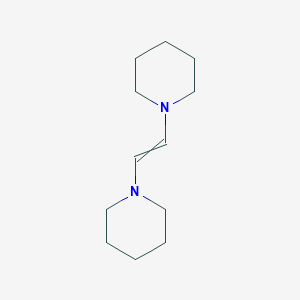
![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)
![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
![N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14747436.png)
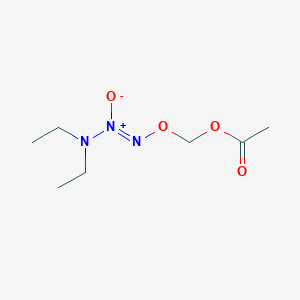
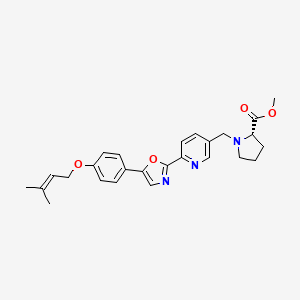
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
